Methyl 5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate
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Overview
Description
Methyl 5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate is a chemical compound with the molecular formula C9H6F3N3O2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate typically involves the condensation of methyl 5-amino-1H-pyrazole-3-carboxylate with 1-cyclopropyl-4,4-difluorobutane-1,3-dione . This reaction is carried out under controlled conditions to ensure regioselectivity and high yield.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve efficient and cost-effective production .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine hydrate, 2-(arylhydrazono)malononitrile, and β-diketones. The reactions are typically carried out in the presence of p-toluenesulphonic acid under solvent-free conditions .
Major Products Formed
The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidines, which have been evaluated for their cytotoxic properties against cancer cell lines .
Scientific Research Applications
Methyl 5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential in biological assays, particularly in the study of enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of Methyl 5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes and interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in the inhibition of DNA biosynthesis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
- 7-Aryl-5-methyl-2-amino-3-(4′-arylazo)-pyrazolo[1,5-a]pyrimidines
- Methyl 5-cyclopropyl-7-difluoromethylpyrazolo[1,5-a]-pyrimidine-2-carboxylate
Uniqueness
Methyl 5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate is unique due to its trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and lipophilicity, making it more effective in biological systems compared to similar compounds .
Properties
Molecular Formula |
C10H8F3N3O2 |
---|---|
Molecular Weight |
259.18 g/mol |
IUPAC Name |
methyl 5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate |
InChI |
InChI=1S/C10H8F3N3O2/c1-5-3-7(10(11,12)13)16-8(14-5)4-6(15-16)9(17)18-2/h3-4H,1-2H3 |
InChI Key |
VXHWOJNPZOKEHB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC(=NN2C(=C1)C(F)(F)F)C(=O)OC |
Origin of Product |
United States |
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